Scientific Field: Material Science
Methods of Application: The nonwoven fabrics are biofunctionalized with Alafosfalin.
Results or Outcomes: The nonwovens were subjected to microbial activity tests against colonies of Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Scientific Field: Microbiology
Summary of Application: Alafosfalin is a phosphonodipeptide that is active in vitro and in vivo against a range of organisms.
Methods of Application: Alafosfalin is readily synthesized from simple starting materials.
Results or Outcomes: This new antibacterial agent has shown effectiveness in both in vitro and in vivo settings against a variety of organisms.
Summary of Application: Alafosfalin has been revisited as a potential solution to the increasing problem of antimicrobial resistance.
Methods of Application: Alafosfalin was tested against 297 bacterial isolates, including carbapenemase-producing Enterobacterales (CPE), methicillin-resistant Staphylococcus aureus (MRSA), and glycopeptide-resistant enterococci (GRE).
Results or Outcomes: The MIC 50 and MIC 90 of alafosfalin for CPE were 1 mg/L and 4 mg/L, respectively.
Scientific Field: Pharmacology
Summary of Application: Alafosfalin and its analogues, containing an additional antibacterial agent - β-chloroalanine, have been synthesized and studied as new weapons against bacterial infections.
Methods of Application: These compounds were synthesized using the standard mixed carboxylic–carbonic anhydride method.
Results or Outcomes: The study suggests that these compounds may be effective in combating bacterial infections.
Summary of Application: Alafosfalin has been investigated for its activity against 297 bacterial isolates, including carbapenemase-producing Enterobacterales (CPE).
Methods of Application: The interaction of alafosfalin with meropenem was examined against 20 isolates of CPE.
Summary of Application: Di-alanyl fosfalin, a variant of alafosfalin, showed potent activity against glycopeptide-resistant isolates of Enterococcus faecalis and Enterococcus faecium.
Methods of Application: The activity of di-alanyl fosfalin was tested against glycopeptide-resistant isolates.
Results or Outcomes: The MIC 90 of di-alanyl fosfalin for Enterococcus faecalis and Enterococcus faecium were 0.5 mg/L and 2 mg/L, respectively.
Originally isolated from microbial sources, Alafosfalin has gained interest in scientific research due to its potential as a novel antibiotic []. Studies have shown it to be particularly effective against Gram-negative bacteria like Escherichia coli, a common cause of urinary tract infections [].
Alafosfalin possesses a unique structure containing a phosphonic acid group bonded to an alanine-alanine dipeptide backbone []. This structure is believed to be key to its antibacterial activity [].
The detailed synthesis of Alafosfalin is not readily available in scientific literature. However, research suggests it is likely isolated from natural sources, possibly microbial cultures [].
Information on the specific decomposition pathways of Alafosfalin is limited in currently available scientific research.
A significant area of research on Alafosfalin involves its interaction with other antibiotics, particularly beta-lactams. Studies have shown that Alafosfalin can act synergistically with beta-lactams, enhancing their effectiveness against certain bacterial strains [].
This synergistic effect is believed to be due to Alafosfalin's ability to disrupt the bacterial cell wall, making it more susceptible to the action of beta-lactam antibiotics [].
While the specific reaction for Alafosfalin's mode of action is not available, the synergistic effect with beta-lactam antibiotics can be broadly represented as:
Alafosfalin (Antibacterial) + Beta-lactam Antibiotic (Antibacterial) --> Enhanced Bacterial Killing
Irritant